molecular formula C16H11BrN2O2 B2815432 N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 339111-11-4

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2815432
CAS No.: 339111-11-4
M. Wt: 343.18
InChI Key: JVCZECLEXIQMDE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a 2-oxoacetamide backbone linked to a 4-bromophenyl group at the N-position and an indol-3-yl moiety. The bromine substituent at the para position of the phenyl ring is hypothesized to enhance bioactivity through increased lipophilicity and electronic effects, as observed in related compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCZECLEXIQMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Bromination: The presence of the bromophenyl group allows for further bromination reactions.

    Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Bromination: Further brominated derivatives.

    Friedel–Crafts Alkylation: Alkylated indole derivatives.

    Substitution Reactions: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its indole core structure.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, Cl) enhance binding to targets like MDM2-p53 or tubulin by modulating electronic density .
  • Bulky groups (e.g., adamantane) improve membrane permeability and selectivity for cancer cells (e.g., HepG2 IC50 = 10.56 µM for 5r ) .
  • Heterocyclic substituents (e.g., pyridine in D-24851) confer unique mechanisms, such as microtubule destabilization without neurotoxicity .

Key Observations :

  • Adamantane derivatives (e.g., 5r ) show caspase-8-mediated apoptosis, with minimal effects on caspase-9, indicating extrinsic pathway activation .
  • Chlorophenyl analogs (e.g., 2e ) exhibit high MDM2-p53 binding, a critical target in p53-dependent cancers .
  • Bromophenyl substitution is hypothesized to enhance cytotoxicity over chlorophenyl due to bromine’s larger van der Waals radius and similar electronegativity.
Physicochemical Properties

Substituents significantly influence solubility, molecular weight, and stability:

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Notes
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 344.2 ~3.5 <0.1 (aqueous) Stable in DMSO; light-sensitive
5r (Adamantane derivative) 473.5 ~5.2 <0.05 Requires cryopreservation
2e (4-chlorophenyl) 342.8 ~3.1 ~0.2 Stable at room temperature
D-24851 389.8 ~4.0 0.3 (PBS) Orally bioavailable

Key Observations :

  • Bromophenyl and adamantane derivatives exhibit low aqueous solubility, necessitating formulation with carriers (e.g., DMSO or liposomes).
  • Chlorophenyl analogs show moderate solubility, enhancing in vivo applicability .

Biological Activity

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an indole moiety, which is known for its diverse biological activities. The compound has the following molecular formula:

  • Molecular Formula: C17H13BrN2O
  • CAS Number: 339111-11-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis.
  • Bromination: This is achieved through electrophilic aromatic substitution.
  • Amide Formation: The final step involves coupling the bromophenyl group with the indole derivative using reagents like EDCI and HOBt.

Antimicrobial Activity

Research indicates that compounds derived from indole structures often exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives demonstrated high inhibitory activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The activity levels were assessed through zone of inhibition tests, revealing promising results for compounds similar to this compound .

CompoundZone of Inhibition (mm)Bacterial Strain
I424Staphylococcus aureus
I220Staphylococcus aureus
I110Pseudomonas aeruginosa

Antioxidant Activity

This compound may also possess antioxidant properties. Studies have highlighted that indole derivatives can scavenge free radicals and protect against oxidative stress. For example, the compound exhibited significant reducing power and hydroxyl radical scavenging activity in vitro, which are critical indicators of antioxidant potential .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets:

  • Enzyme Inhibition: Indoles can inhibit enzymes involved in microbial metabolism.
  • Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways.
  • Radical Scavenging: Its antioxidant activity suggests a role in neutralizing reactive oxygen species (ROS), potentially reducing cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of indole derivatives similar to this compound:

  • Antimicrobial Studies: A study demonstrated that indole-based compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, correlating their structure with potency .
  • Antioxidant Evaluations: Research highlighted the ability of certain indole derivatives to reduce oxidative stress markers in cellular models, suggesting their potential therapeutic applications in diseases associated with oxidative damage .

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